4-[(E)-(2-Amino-4-Hydroxy-5-Methylphenyl)diazenyl]-N-(Pyridin-2-Yl)benzenesulfonamide, commonly referred to as MS436, is a synthetic small molecule that has garnered significant attention in scientific research, particularly in the field of epigenetics. [] It functions as a potent and selective inhibitor of Bromodomain and Extra-Terminal domain (BET) proteins, notably BRD4. [] BET proteins play a crucial role in gene regulation by recognizing and binding to acetylated lysine residues on histones, thereby influencing chromatin structure and gene expression. []
While the provided literature doesn't offer a detailed protocol for the complete synthesis of MS436, it suggests a structure-guided design approach was employed. [] The synthesis likely involves a multi-step process, potentially starting with diazobenzene as a scaffold and introducing various substituents to achieve the desired selectivity and potency for BRD4 bromodomains. [] Further research and access to primary literature would be required to elucidate the precise synthetic route and conditions.
MS436 features a diazobenzene core with specific substitutions that contribute to its binding affinity and selectivity for the first bromodomain (BD1) of BRD4. [, ] Key structural features include:* Diazobenzene moiety: This core structure is thought to be essential for interacting with the acetyl-lysine binding pocket of the bromodomain. * Sulfonamide group: This group is likely involved in forming hydrogen bonds with residues within the binding pocket, contributing to the overall binding affinity. * Pyridine ring: This substituent, along with the specific arrangement of other functional groups, likely contributes to the molecule's selectivity for BD1 over the second bromodomain (BD2) of BRD4. []
MS436 acts as a competitive inhibitor of BET bromodomains, specifically exhibiting a preference for BD1 of BRD4. [] It binds to the acetyl-lysine binding pocket within the bromodomain, effectively blocking the interaction between BET proteins and acetylated histones. [] This disruption interferes with the formation of protein complexes involved in transcriptional regulation, ultimately leading to the modulation of gene expression. []
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